molecular formula C7H3BrCl2O4S B1448402 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid CAS No. 1461707-67-4

3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid

Cat. No. B1448402
M. Wt: 333.97 g/mol
InChI Key: HTTZAUSJRJCKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid, also known as 3-BCCBA, is an important organic compound used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and has a melting point of 162-164 °C. 3-BCCBA has a wide range of uses, from the synthesis of other compounds to its application in biomedical research.

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application Summary : “3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Methods of Application : The preparation of this compound involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The raw starting material used is cheap and easily available dimethyl terephthalate .
    • Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
  • Material Science

    • Application Summary : “5-Bromo-2-chlorobenzoic acid” was used to evaluate the homogeneity of organic powder . It can be used to produce 2-chloro-5-deuteriobenzoic acid .
    • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results or Outcomes : The specific results or outcomes are not detailed in the source .
  • Chemical Synthesis

    • Application Summary : “3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid” is often used as a reagent in chemical synthesis . It can be used to produce other chemicals, such as 2-chloro-5-deuteriobenzoic acid .
    • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results or Outcomes : The specific results or outcomes are not detailed in the source .
  • Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonists

    • Application Summary : “3-(Chlorosulfonyl)benzoic acid” participates in the synthesis of novel anthranilic acid class of PPARδ partial agonists .
    • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results or Outcomes : The specific results or outcomes are not detailed in the source .
  • Chemical Reagent

    • Application Summary : “3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid” is often used as a reagent in chemical synthesis . It can be used to produce other chemicals .
    • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results or Outcomes : The specific results or outcomes are not detailed in the source .
  • Chemical Intermediate

    • Application Summary : “3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies .
    • Methods of Application : The preparation of this compound involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The raw starting material used is cheap and easily available dimethyl terephthalate .
    • Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

properties

IUPAC Name

3-bromo-2-chloro-5-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTZAUSJRJCKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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